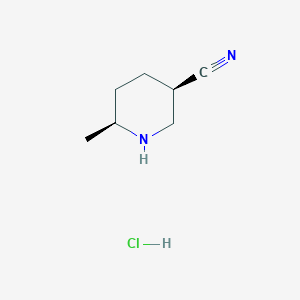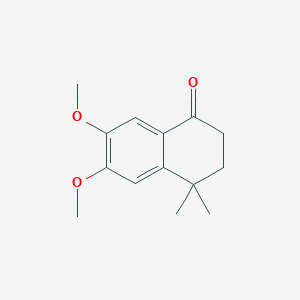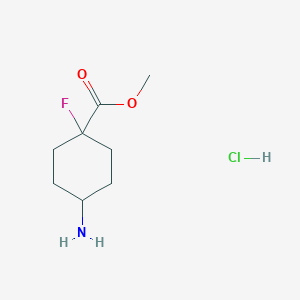
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of fluorenylmethanol with 2,3-dihydro-1H-pyrrole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic substitution reactions, while the pyrrole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethyl alcohol derivatives.
科学研究应用
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, disrupting its structure and function. The pyrrole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Fluorenylmethyl chloroformate: Used in peptide synthesis as a protecting group for amino acids.
Fluorenylmethanol: A precursor in the synthesis of various fluorenyl derivatives.
2,3-Dihydro-1H-pyrrole-1-carboxylic acid: A key intermediate in the synthesis of pyrrole-based compounds.
Uniqueness
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its combined fluorenyl and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c21-19(20-11-5-6-12-20)22-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-5,7-11,18H,6,12-13H2 |
InChI 键 |
XLJTXIIPVPIRDB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/no-structure.png)







![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
